molecular formula C15H15NO3 B8409019 1-Benzyloxy-4-(2-nitro-ethyl)-benzene CAS No. 99696-06-7

1-Benzyloxy-4-(2-nitro-ethyl)-benzene

Cat. No.: B8409019
CAS No.: 99696-06-7
M. Wt: 257.28 g/mol
InChI Key: UIFYMZJPIMTAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyloxy-4-(2-nitro-ethyl)-benzene is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a benzyloxy (-OCH₂C₆H₅) group at the 1-position and a 2-nitroethyl (-CH₂CH₂NO₂) group at the 4-position. The benzyloxy group is electron-donating via resonance, while the nitroethyl group is electron-withdrawing due to the nitro substituent. This combination of substituents influences the compound’s electronic properties, solubility, and reactivity. Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.29 g/mol.

Properties

CAS No.

99696-06-7

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-(2-nitroethyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C15H15NO3/c17-16(18)11-10-13-6-8-15(9-7-13)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2

InChI Key

UIFYMZJPIMTAPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
1-Benzyloxy-4-(2-nitro-ethyl)-benzene C₁₅H₁₅NO₃ 257.29 Benzyloxy (1), 2-Nitroethyl (4) Ether, Nitroalkane
1-BENZYLOXY-4-NITROBENZENE C₁₃H₁₁NO₃ 229.23 Benzyloxy (1), Nitro (4) Ether, Nitroarene
1-Methoxy-4-(2-nitrovinyl)benzene C₉H₈N₂O₃ 192.17 Methoxy (1), 2-Nitrovinyl (4) Ether, Nitroalkene
1-Benzyloxy-2-bromo-4-t-butylbenzene C₁₈H₂₁BrO 333.27 Benzyloxy (1), Bromo (2), t-Butyl (4) Ether, Halide, Branched Alkyl
4-Benzyloxyphenyl acetylene C₁₅H₁₂O 208.26 Benzyloxy (1), Ethynyl (4) Ether, Alkyne
1-(BENZYLOXY)-4-(2-BROMOETHOXY)BENZENE C₁₅H₁₅BrO₂ 307.18 Benzyloxy (1), 2-Bromoethoxy (4) Ether, Halogenated Alkoxy

Key Observations :

  • Electron Effects : The nitro group in 1-BENZYLOXY-4-NITROBENZENE directly attached to the benzene ring strongly deactivates the aromatic system, making electrophilic substitutions challenging. In contrast, the 2-nitroethyl group in the target compound exerts a weaker electron-withdrawing effect due to its saturated ethyl chain.
  • Steric Effects : Bulky groups like t-butyl in 1-Benzyloxy-2-bromo-4-t-butylbenzene hinder reactivity at the para position, whereas the nitroethyl group in the target compound offers moderate steric hindrance.
  • Reactivity: The nitrovinyl group in 1-Methoxy-4-(2-nitrovinyl)benzene introduces conjugation, enabling participation in cycloaddition reactions (e.g., Diels-Alder), which the nitroethyl group cannot.

Physical Properties and Solubility

  • Melting/Boiling Points : Nitro-containing derivatives generally exhibit higher melting points due to polar interactions. For example, 4-Benzyloxyphenyl acetylene has a predicted melting point of 260°C , while 1-BENZYLOXY-4-NITROBENZENE is likely solid at room temperature. The target compound’s nitroethyl group may lower its melting point compared to the nitroarene derivative due to reduced crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.